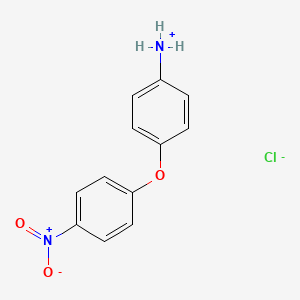

4-(4-Nitrophenoxy)anilinium chloride

Description

Properties

IUPAC Name |

[4-(4-nitrophenoxy)phenyl]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3.ClH/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16;/h1-8H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAGKDMDFYNBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[NH3+])OC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6149-33-3 (Parent) | |

| Record name | 4-(4-Nitrophenoxy)anilinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062970927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62970-92-7 | |

| Record name | Benzenamine, 4-(4-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62970-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenoxy)anilinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062970927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-nitrophenoxy)anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Nitrophenoxy Aniline and Its Anilinium Chloride Salt

Strategies for the Formation of the Diaryl Ether Linkage in 4-(4-Nitrophenoxy)aniline (B1222501) Precursors

The formation of the C-O-C bond that defines the diaryl ether structure of 4-(4-nitrophenoxy)aniline is the key synthetic challenge. This is typically achieved through reactions that couple an electron-rich aromatic ring (or its precursor) with an electron-deficient one.

Nucleophilic aromatic substitution (SNAr) is the most prevalent strategy for synthesizing diaryl ethers like 4-(4-nitrophenoxy)aniline. scribd.com This reaction class involves the displacement of a leaving group on an aromatic ring by a nucleophile. acsgcipr.orgacsgcipr.org For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group. scranton.edutandfonline.com This activation is crucial as it stabilizes the negatively charged intermediate formed during the reaction. scranton.edupressbooks.pub

One viable SNAr approach involves the reaction of a 4-nitroaniline (B120555) derivative, acting as the nucleophile, with a nitro-substituted aryl halide. In this scenario, the amino group of the aniline (B41778) derivative attacks an activated aryl halide. For instance, the industrial production of 4-nitroaniline itself involves the amination of 4-nitrochlorobenzene, demonstrating the feasibility of nucleophilic attack on this substrate. wikipedia.org A related ether synthesis would involve reacting a phenoxide, generated from a derivative of 4-aminophenol (B1666318), with a nitro-activated aryl halide. The presence of a nitro group on the electrophilic partner is essential to facilitate the substitution. scribd.com

A well-documented and efficient method for synthesizing 4-(4-nitrophenoxy)aniline is the coupling of 4-aminophenol with 4-nitrofluorobenzene. chemicalbook.com In this reaction, the hydroxyl group of 4-aminophenol (or a protected version) acts as the nucleophile, attacking the carbon atom bearing the fluorine on the 4-nitrofluorobenzene ring. The fluorine atom is an excellent leaving group for SNAr reactions. acsgcipr.org The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

A specific process for preparing 4-nitro-4'-aminodiphenyl ether (an alternative name for the target compound) utilizes 4-fluoronitrobenzene and a protected form of 4-aminophenol. chemicalbook.com The reaction proceeds with high yield under specific catalytic conditions, as detailed in the table below.

Table 1: Reaction Conditions for the Synthesis of 4-(4-Nitrophenoxy)aniline

| Parameter | Value |

|---|---|

| Reactants | 4-Fluoronitrobenzene, Pinacol (B44631) boronate ester of 4-aminophenol |

| Base | Caesium carbonate (Cs₂CO₃) |

| Catalyst System | Copper dichloride (CuCl₂), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) |

| Solvent | N,N-dimethyl-formamide (DMF) |

| Temperature | 45 °C |

| Reaction Time | 15 hours |

| Yield | 84% |

Data sourced from a patented process described by Jiangnan University. chemicalbook.com

The mechanism of the SNAr reaction is a two-step process known as the addition-elimination mechanism. scribd.comscranton.edu

Addition Step: The nucleophile (in this case, an aminophenoxide anion) attacks the electron-deficient carbon atom of the activated aryl halide that is bonded to the leaving group. acsgcipr.orgpressbooks.pub This step is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. acsgcipr.orgscranton.edu The electron-withdrawing nitro group plays a critical role by delocalizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction. scribd.compressbooks.pub

Elimination Step: The aromaticity of the ring is restored in the second step, which involves the expulsion of the leaving group (e.g., a fluoride (B91410) or chloride ion). scranton.edupressbooks.pub This step is generally fast.

Recent studies suggest that while the two-step mechanism via a discrete Meisenheimer complex is widely accepted, some SNAr reactions may proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov However, for highly activated systems like those involving nitro groups, the stepwise pathway is the generally accepted model. nih.gov The choice of a polar aprotic solvent, such as DMF or DMSO, is common as it can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its reactivity. acsgcipr.orgorganic-chemistry.org

While SNAr is the primary route, other reactions involving aniline derivatives can lead to related ether structures. Aniline's lone pair of electrons is delocalized into the benzene (B151609) ring, which reduces its basicity compared to aliphatic amines but allows it to act as a nucleophile. chemistrysteps.com Nucleophilic aromatic substitution reactions can be used to convert aryl halides to various aniline derivatives using reagents like sodium amide. chemistrysteps.com Although this typically forms C-N bonds, analogous C-O bond formations are central to the synthesis of the title compound's precursor. The principles of activating the aromatic ring for nucleophilic attack remain paramount in these related transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Ether Formation

Conversion to 4-(4-Nitrophenoxy)anilinium Chloride via Acid-Base Protonation

The conversion of the free base, 4-(4-nitrophenoxy)aniline, into its anilinium chloride salt is a straightforward acid-base protonation reaction. The amino group (-NH₂) on the aniline moiety is basic due to the lone pair of electrons on the nitrogen atom. chemistrysteps.com

When treated with a strong acid such as hydrochloric acid (HCl), the nitrogen's lone pair accepts a proton (H⁺). This results in the formation of a positively charged anilinium ion (-NH₃⁺) and a chloride counter-ion (Cl⁻). Experimental and computational studies on p-nitroaniline confirm that protonation is favored on the nitrogen atom of the amino group in the liquid phase. redalyc.org The amino group can be easily protonated, and this reaction is often used in the synthesis of related compounds to alter the directing effects of the substituent in subsequent reactions. wikipedia.org The resulting salt, this compound, typically exhibits increased water solubility and higher melting point compared to the parent aniline compound.

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of 4-(4-nitrophenoxy)aniline, a key intermediate for various functional materials, is typically achieved through nucleophilic aromatic substitution. nih.govchemicalbook.com The optimization of this process involves a careful selection of catalysts, bases, solvents, and temperature to enhance reaction efficiency and product yield.

Role of Catalysts and Bases in Synthetic Transformations

The choice of base is critical in the synthesis of 4-(4-nitrophenoxy)aniline. Inorganic bases such as anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed to facilitate the condensation reaction between an aminophenol and a nitro-substituted fluoroaromatic compound. nih.govchemicalbook.com For instance, the reaction between 4-aminophenol and 4-nitrofluorobenzene proceeds in the presence of anhydrous K₂CO₃, which acts as a proton scavenger, enabling the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. nih.gov

In other protocols, a combination of a copper catalyst and a specific base has been shown to be effective. One method utilizes copper dichloride (CuCl₂) in conjunction with cesium carbonate. chemicalbook.com The copper catalyst is believed to facilitate the carbon-oxygen bond formation. The selection of the base can significantly influence the reaction yield, with cesium carbonate demonstrating high efficacy in certain systems, leading to yields of up to 84%. chemicalbook.com

When 4-(4-nitrophenoxy)aniline is used as a precursor for derivatization, such as in the formation of amides, organic bases like triethylamine (B128534) are employed. Triethylamine serves to neutralize the hydrochloric acid byproduct generated during the acylation reaction with acyl chlorides, thereby driving the reaction to completion. nih.govresearchgate.net

Impact of Temperature and Solvent Systems on Reaction Efficiency

Temperature and the choice of solvent are pivotal parameters that directly affect the rate and outcome of the synthesis. Polar aprotic solvents are generally preferred for the nucleophilic aromatic substitution reaction required to form the diaryl ether linkage. Dimethylformamide (DMF) is a frequently used solvent, providing a suitable medium for the reaction between 4-aminophenol and 4-nitrofluorobenzene. nih.govchemicalbook.com

The reaction temperature is carefully controlled to ensure optimal conversion while minimizing the formation of side products. For example, heating a mixture of 4-aminophenol, 4-nitrofluorobenzene, and potassium carbonate in DMF at 373 K (100 °C) for 18 hours has been reported to produce an 86% yield of 4-(4-nitrophenoxy)aniline. nih.gov Another reported procedure involves reacting p-fluoronitrobenzene with a boronic acid pinacol ester in the presence of a copper catalyst and cesium carbonate in DMF at a lower temperature of 45 °C for 15 hours, resulting in an 84% yield. chemicalbook.com The efficiency of these reactions is highly dependent on maintaining the appropriate temperature, as excessively high temperatures can lead to decomposition or unwanted side reactions. researchgate.net

The following table summarizes the impact of different reaction conditions on the synthesis of 4-(4-nitrophenoxy)aniline.

| Reactants | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 4-Aminophenol, 4-Nitrofluorobenzene | Anhydrous K₂CO₃ | DMF | 373 K | 18 h | 86% | nih.gov |

| p-Fluoronitrobenzene, Bis(pinacol)diborane | Cs₂CO₃ / CuCl₂ / 1,2-bis(diphenylphosphino)ethane | DMF | 45 °C | 15 h | 84% | chemicalbook.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net While specific microwave-assisted protocols for the synthesis of 4-(4-nitrophenoxy)aniline are not extensively detailed in the provided literature, the principles can be applied to this reaction. The reaction of anilines with various reagents under microwave irradiation has been shown to be highly efficient. ijpsr.com For instance, the synthesis of N-substituted amides from aniline derivatives can be significantly optimized under solvent-free microwave conditions. researchgate.net This approach reduces reaction time and can improve yields by ensuring rapid and uniform heating of the reaction mixture. nih.gov The application of microwave energy to the nucleophilic aromatic substitution reaction for synthesizing 4-(4-nitrophenoxy)aniline could potentially reduce the lengthy reaction times associated with conventional heating, offering a more energy-efficient pathway. nih.govuzh.ch

Derivatization Strategies Utilizing 4-(4-Nitrophenoxy)aniline as a Precursor

4-(4-Nitrophenoxy)aniline is a valuable intermediate compound, serving as a building block for the synthesis of more complex molecules with specific functional properties. guidechem.com Its primary amine group is a key site for derivatization, allowing for the formation of amides, ligands, and other functional structures.

Formation of N-Substituted Amides (e.g., Propionamides, Acetamides)

The amine functionality of 4-(4-nitrophenoxy)aniline readily undergoes acylation to form N-substituted amides, which are important intermediates in their own right, for example, in the synthesis of thermotropic liquid crystals. nih.gov

The synthesis of N-[4-(4-nitrophenoxy)phenyl]propionamide is achieved by reacting 4-(4-nitrophenoxy)aniline with propanoyl chloride. The propanoyl chloride is typically prepared by refluxing propanoic acid with thionyl chloride. nih.gov The subsequent reaction with 4-(4-nitrophenoxy)aniline is carried out in a dry solvent such as tetrahydrofuran (B95107) (THF) in the presence of triethylamine as a base. Refluxing the mixture for 2 hours results in the crude product, which can be recrystallized from toluene (B28343) to yield the pure propionamide (B166681) with a 76% yield. nih.gov

Similarly, N-[4-(4-nitrophenoxy)phenyl]acetamide is synthesized by reacting 4-(4-nitrophenoxy)aniline with acetylchloride in THF. researchgate.net Triethylamine is added to neutralize the HCl formed during the reaction. The mixture is refluxed under inert conditions, and after workup, the crude product is recrystallized from toluene to give the final acetamide (B32628) in high yield (92%). researchgate.net

The table below outlines the synthesis of these N-substituted amides.

| Product | Acylating Agent | Base | Solvent | Conditions | Yield | Reference |

| N-[4-(4-Nitrophenoxy)phenyl]propionamide | Propanoyl chloride | Triethylamine | THF | Reflux, 2 h | 76% | nih.gov |

| N-[4-(4-Nitrophenoxy)phenyl]acetamide | Acetylchloride | Triethylamine | THF | Reflux, overnight | 92% | researchgate.net |

Synthesis of Polypyridyl Ligands and Metal Complexes

The structure of 4-(4-nitrophenoxy)aniline also serves as a scaffold for the synthesis of elaborate polypyridyl ligands, which are crucial in coordination chemistry for forming stable metal complexes. researchgate.netnih.gov These complexes are investigated for a variety of applications, including catalysis and medicinal chemistry. nih.govrsc.org

A notable example is the synthesis of the polypyridyl ligand 4-(4-nitrophenoxy)-N,N-bis(pyridin-2-ylmethyl)aniline (L1) . This ligand is prepared from 4-(4-nitrophenoxy)aniline, demonstrating its utility as a precursor. researchgate.net

Once synthesized, ligands like L1 can be used to form various metal complexes. For instance, L1 has been used to synthesize three different Ruthenium (II/III) complexes:

[Ru(Cl)₃L1] (C1)

[Ru(L1)₂]Cl (C2)

[RuCl(dpa)L1] (C3) (where dpa = 2,2-dipyridylamine)

These coordination complexes showcase the versatility of derivatizing 4-(4-nitrophenoxy)aniline to create sophisticated structures for advanced applications. researchgate.net The formation of such complexes involves the coordination of the nitrogen atoms of the pyridyl groups and the aniline to the metal center. rsc.orgnih.gov

Preparation of Triazole and Azetidinone Derivatives

The primary amino group of 4-(4-nitrophenoxy)aniline is a reactive site that readily participates in cyclization reactions to form various heterocyclic systems, including triazoles and azetidinones.

A notable synthetic route involves the preparation of 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones. researchgate.net This multi-step synthesis commences with the conversion of 4-(4-nitrophenoxy)aniline to an isothiocyanate intermediate. This intermediate then undergoes cyclization with various hydrazides to yield the desired triazole-3-thione derivatives. researchgate.net

The general synthetic pathway can be summarized as follows:

Formation of the Isothiocyanate: 4-(4-nitrophenoxy)aniline is treated with thiophosgene (B130339) (CSCl₂) in the presence of a base to yield isothiocyanato-4-(4-nitrophenoxy)benzene.

Reaction with Hydrazides: The resulting isothiocyanate is then reacted with a variety of carboxylic acid hydrazides (R-CONHNH₂).

Cyclization: The intermediate thiosemicarbazide (B42300) undergoes base-catalyzed intramolecular cyclization to form the 5-substituted-4-[4-(4-nitrophenoxy)phenyl]-2H-1,2,4-triazole-3-thione.

This method allows for the introduction of diverse substituents at the 5-position of the triazole ring, depending on the hydrazide used. researchgate.net

Table 1: Synthesis of 4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones researchgate.net

| Substituent (R) at 5-position | Reagents and Conditions |

| Phenyl | Isothiocyanato-4-(4-nitrophenoxy)benzene, Benzoic hydrazide, Base, Reflux |

| 4-Chlorophenyl | Isothiocyanato-4-(4-nitrophenoxy)benzene, 4-Chlorobenzoic hydrazide, Base, Reflux |

| 2,4-Dichlorophenyl | Isothiocyanato-4-(4-nitrophenoxy)benzene, 2,4-Dichlorobenzoic hydrazide, Base, Reflux |

The synthesis of azetidinone (β-lactam) rings typically proceeds via the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (Schiff base). niscpr.res.in For derivatives of 4-(4-nitrophenoxy)aniline, the synthesis would first involve the formation of a Schiff base, followed by cyclization.

The general synthetic steps are:

Schiff Base Formation: 4-(4-nitrophenoxy)aniline is condensed with an appropriate aromatic aldehyde (Ar-CHO) in the presence of a catalytic amount of acid to form the corresponding N-(aryl)-N'-[4-(4-nitrophenoxy)phenyl]methanimine. researchgate.netscispace.com

Cycloaddition: The purified Schiff base is then reacted with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine. niscpr.res.inresearchgate.netscispace.com The triethylamine dehydrohalogenates the chloroacetyl chloride to form a ketene in situ, which then undergoes cycloaddition with the imine to yield the 2-azetidinone derivative. niscpr.res.in

Table 2: General Synthesis of Azetidinone Derivatives from 4-(4-Nitrophenoxy)aniline

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-(4-Nitrophenoxy)aniline, Aromatic Aldehyde | Catalytic acid (e.g., acetic acid), Reflux in ethanol (B145695) | Schiff Base |

| 2 | Schiff Base, Chloroacetyl Chloride | Triethylamine, Dioxane, Stirring at low temperature followed by reflux | 2-Azetidinone Derivative |

Synthesis of Azo Compounds and Schiff Bases

The amino group of 4-(4-nitrophenoxy)aniline is also a key functional group for the synthesis of azo compounds and serves as the foundation for the formation of Schiff bases.

Azo compounds are characterized by the presence of a diazene (B1210634) functional group (–N=N–). The synthesis of azo dyes from aromatic amines is a well-established process involving diazotization followed by a coupling reaction. unb.canih.gov

The synthetic procedure for preparing azo compounds from 4-(4-nitrophenoxy)aniline is as follows:

Diazotization: 4-(4-nitrophenoxy)aniline is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid, at 0-5 °C. unb.caajgreenchem.com This reaction converts the primary amino group into a diazonium salt.

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. ajgreenchem.com The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the azo-linked product.

Table 3: Synthesis of Azo Compounds from 4-(4-Nitrophenoxy)aniline

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | 4-(4-Nitrophenoxy)aniline | Sodium Nitrite, Hydrochloric Acid, 0-5 °C | 4-(4-Nitrophenoxy)benzenediazonium chloride |

| 2 | 4-(4-Nitrophenoxy)benzenediazonium chloride, Coupling Component (e.g., Phenol, Aniline) | Alkaline or slightly acidic conditions | Azo Compound |

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. jetir.orgresearchgate.net This reaction is a reversible process and is typically carried out by refluxing the reactants in an alcoholic solvent with a catalytic amount of acid. jetir.orgnih.gov

To synthesize Schiff bases from 4-(4-nitrophenoxy)aniline:

Equimolar amounts of 4-(4-nitrophenoxy)aniline and a selected aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or methanol (B129727). nih.gov

A few drops of a catalyst, like glacial acetic acid, are added to the mixture. nih.gov

The reaction mixture is then refluxed for a period, during which the formation of the imine bond occurs with the elimination of a water molecule.

Upon cooling, the Schiff base product often precipitates from the solution and can be purified by recrystallization. nih.gov

Table 4: General Synthesis of Schiff Bases from 4-(4-Nitrophenoxy)aniline

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reagents and Conditions | Product |

| 4-(4-Nitrophenoxy)aniline | Benzaldehyde | Ethanol, Catalytic Acetic Acid, Reflux | N-Benzylidene-4-(4-nitrophenoxy)aniline |

| 4-(4-Nitrophenoxy)aniline | Salicylaldehyde | Ethanol, Catalytic Acetic Acid, Reflux | 2-[(E)-{[4-(4-nitrophenoxy)phenyl]imino}methyl]phenol |

| 4-(4-Nitrophenoxy)aniline | Acetophenone | Methanol, Catalytic Acetic Acid, Reflux | N-(1-Phenylethylidene)-4-(4-nitrophenoxy)aniline |

Crystallographic Analysis and Supramolecular Structural Elucidation

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable technique for the precise determination of a molecule's three-dimensional structure, including atomic coordinates, bond lengths, and bond angles. While experimental data for 4-(4-Nitrophenoxy)anilinium chloride is not available, analysis of its close analogues allows for a detailed predictive description of its crystallographic features.

The crystal system and space group define the symmetry of the crystal lattice. For organic salts like anilinium chlorides, the final crystal packing is a delicate balance of molecular shape, steric demands, and the efficiency of hydrogen bonding and other intermolecular forces.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for organic salts; Analogue N-[4-(4-Nitrophenoxy)phenyl]acetamide is Triclinic researchgate.net. |

The bond lengths and angles within the 4-(4-Nitrophenoxy)anilinium cation are expected to largely conform to standard values for sp²-hybridized carbon atoms in aromatic rings and for C-O, C-N, and N-O bonds. The ether linkage (C-O-C) and the geometry of the nitro group (-NO₂) are of particular interest.

Protonation of the amino group to form the anilinium ion (-NH₃⁺) is expected to slightly lengthen the C-N bond compared to the neutral aniline (B41778) derivative, reflecting the change in hybridization and electronic environment of the nitrogen atom. The bond angles around the anilinium nitrogen will be approximately tetrahedral. The C-O-C ether bridge will likely exhibit a bond angle in the range of 118-120°, a typical value for diaryl ethers.

Table 2: Selected Predicted Bond Lengths and Angles for the 4-(4-Nitrophenoxy)anilinium Cation

| Bond/Angle | Predicted Value (Å or °) | Rationale |

|---|---|---|

| C-N (Anilinium) | ~1.47 Å | Lengthening upon protonation compared to neutral aniline. |

| C-O (Ether) | ~1.37 - 1.40 Å | Typical values for aryl ether linkages. |

| N-O (Nitro) | ~1.22 Å | Characteristic of nitro groups. |

| C-O-C Angle | ~118 - 120° | Standard for diaryl ethers. |

The molecule is not expected to be planar. The dihedral angle between the mean planes of the nitrophenyl ring and the anilinium ring is a critical conformational parameter. In the analogue N-[4-(4-Nitrophenoxy)phenyl]acetamide, two independent molecules are present in the asymmetric unit, exhibiting dihedral angles of 64.46(4)° and 80.84(4)° between the benzene (B151609) rings researchgate.net. A similarly twisted conformation is predicted for this compound. This significant twist arises from the rotational freedom around the C-O-C ether bonds. Another related, more complex molecule, 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline, also shows a large dihedral angle of 80.93(6)° between its nitrophenoxy and aniline-derived rings researchgate.net.

The inherent flexibility of the diaryl ether linkage allows the molecule to adopt a non-planar, propeller-like conformation. This twisted arrangement minimizes steric repulsion between the ortho-hydrogens of the two aromatic rings, representing a lower energy state compared to a hypothetical planar conformation researchgate.net. This conformational preference is a well-documented characteristic of diaryl ethers.

Table 3: Predicted Torsional and Dihedral Angles for this compound

| Parameter | Predicted Value (°) | Basis of Prediction |

|---|---|---|

| Dihedral Angle (Nitrophenyl // Anilinium Ring) | 60 - 85° | Data from N-[4-(4-Nitrophenoxy)phenyl]acetamide (64.5° and 80.8°) and other analogues researchgate.netresearchgate.net. |

Quantification of Torsional Angles and Conformational Preferences

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular assembly in the crystal lattice of this compound will be dominated by a network of strong hydrogen bonds involving the anilinium protons and the chloride anion.

The three protons of the -NH₃⁺ group are strong hydrogen bond donors. They are expected to form robust N-H···Cl hydrogen bonds with the chloride counter-ions. These interactions are fundamental in organizing the cations and anions into a stable three-dimensional network.

In addition to these primary interactions, weaker C-H···O hydrogen bonds may also be present, where hydrogen atoms from the aromatic rings interact with the oxygen atoms of the nitro group or the ether linkage on adjacent molecules. The nitro group, being a good hydrogen bond acceptor, is likely to be involved in such contacts.

Intramolecular Interactions

While intermolecular forces dictate the crystal packing, intramolecular interactions influence the conformation of the individual molecule.

In certain conformations, weak intramolecular hydrogen bonds can occur, influencing the planarity and orientation of different parts of the molecule. While not the dominant interaction, these bonds can pre-organize the molecule in a way that facilitates more effective intermolecular packing. For instance, NMR studies on related anilinoquinazolines have shown that intramolecular N-H···F interactions can be observed, indicating that similar weak bonds are plausible within the 4-(4-Nitrophenoxy)anilinium cation depending on its conformation.

Comparative Crystallographic Studies with Related Anilinium Hydrochloride Salts

Comparing the structural features of this compound with other anilinium hydrochloride salts provides valuable insights.

4-Carboxyanilinium chloride : This salt features a protonated amino group and a carboxylic acid group. Its crystal structure is a dense, three-dimensional network stabilized by a variety of hydrogen bonds: N—H···Cl, N—H···O, and O—H···Cl. nih.gov The presence of the additional carboxylic acid group allows for more diverse hydrogen bonding possibilities compared to a simple anilinium salt. nih.gov

4-Methoxyanilinium chloride : The structure of this salt is built from N—H···Cl hydrogen bonds that form one-dimensional ladders. researchgate.net These ladders are arranged into two-dimensional sheets, demonstrating how a simple substituted anilinium cation and a chloride anion can generate complex, layered supramolecular structures. researchgate.net

The comparison reveals that while the N—H···Cl interaction is a common and dominant feature in anilinium hydrochlorides, the presence of other functional groups (like nitro, ether, or carboxyl groups) introduces additional interactions (N—H···O, C—H···O, π-stacking) that modify the final supramolecular architecture, leading to varied packing motifs from simple layers to complex 3D networks.

Computational and Theoretical Investigations of 4 4 Nitrophenoxy Anilinium Chloride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure of molecules. DFT calculations for systems related to 4-(4-Nitrophenoxy)anilinium chloride, such as 4-nitroaniline (B120555), are typically performed using functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p), which provide a robust description of molecular geometries and electronic properties. researchgate.netthaiscience.info

The first step in a computational study is geometry optimization, where the molecule's lowest energy conformation is determined. This process calculates structural parameters like bond lengths, bond angles, and dihedral angles. For the 4-(4-Nitrophenoxy)anilinium cation, optimization would reveal the spatial arrangement of the two phenyl rings, the ether linkage, the anilinium group, and the nitro group.

The optimized geometry provides a theoretical structure that can be compared with experimental data if available. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been shown to predict geometric parameters that are in good agreement with experimental results from X-ray diffraction. researchgate.netmaterialsciencejournal.org For instance, in a related compound, the C-N bond length of a nitro group was found to be longer than that of an amino group due to resonance effects with the aromatic ring. materialsciencejournal.org

Table 1: Predicted Structural Parameters for a 4-(4-Nitrophenoxy)aniline (B1222501) System (Illustrative) Data based on typical values for related structures as determined by DFT/B3LYP methods.

| Parameter | Bond | Predicted Value |

| Bond Length | C-N (Aniline) | ~1.40 Å |

| C-O (Ether) | ~1.37 Å | |

| C-N (Nitro) | ~1.48 Å | |

| N=O (Nitro) | ~1.23 Å | |

| Bond Angle | C-O-C (Ether) | ~118° |

| O-N-O (Nitro) | ~124° | |

| Dihedral Angle | C-C-O-C | Defines the twist between the phenyl ring and the ether oxygen |

Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These theoretical frequencies correspond to the fundamental modes of vibration and can be directly compared to experimental Fourier-Transform Infrared (FTIR) and Raman spectra. The calculations not only predict the frequency of each vibrational mode but also its intensity, aiding in the assignment of experimental spectral bands. globalresearchonline.net

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. globalresearchonline.net Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.netmaterialsciencejournal.org The analysis allows for a detailed assignment of vibrations, such as N-H stretching in the anilinium group, asymmetric and symmetric stretching of the NO2 group, C-O-C ether stretching, and various aromatic C-H and C-C vibrations. jchps.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Based on DFT/B3LYP calculations for related aromatic nitro and aniline (B41778) compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | -NH3+ | ~3300-3450 |

| Aromatic C-H Stretch | C-H (Aryl) | ~3050-3100 |

| Asymmetric NO2 Stretch | -NO2 | ~1520-1580 |

| Symmetric NO2 Stretch | -NO2 | ~1320-1350 |

| C-O-C Stretch | Aryl Ether | ~1240-1270 |

| C-N Stretch | C-NH3+ | ~1260-1285 |

DFT calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Theoretical ¹H and ¹³C NMR spectra can be simulated, providing valuable assistance in assigning signals in experimental spectra and confirming molecular structures. nih.govresearchgate.net

The accuracy of predicted chemical shifts depends on the chosen functional and basis set. nih.gov Calculations can reveal how the electronic environment of each nucleus is affected by the molecule's structure, including the influence of electron-donating (-NH3+) and electron-withdrawing (-NO2) groups, which cause characteristic upfield or downfield shifts in the aromatic regions. researchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative) Chemical shifts (in ppm) are referenced to a standard like TMS and are representative for the specified nuclei in a similar chemical environment.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹³C | C-NH3+ | ~130-135 |

| ¹³C | C-O (Ether) | ~155-160 |

| ¹³C | C-NO2 | ~140-145 |

| ¹³C | C-H (ortho to -NH3+) | ~115-120 |

| ¹H | H (ortho to -O-) | ~6.9-7.2 |

| ¹H | H (ortho to -NO2) | ~8.0-8.3 |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the gap between them (ΔE = E_LUMO - E_HOMO) are critical quantum chemical descriptors. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground to an excited state. materialsciencejournal.orgirjweb.com This energy gap is also linked to the molecule's stability; a larger gap implies higher stability. materialsciencejournal.org

For this compound, the HOMO is expected to be localized on the electron-rich anilinium-phenoxy moiety, while the LUMO is likely centered on the electron-deficient nitrophenyl group. thaiscience.infosapub.org This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The HOMO-LUMO gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, further quantifying the molecule's reactivity. irjweb.com

Table 4: Frontier Molecular Orbital Properties (Illustrative) Based on DFT/B3LYP calculations for related molecules like 4-nitroaniline.

| Parameter | Description | Predicted Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.3 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | ~ 4.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Properties

To investigate the electronic excited states and simulate UV-Visible absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comresearchgate.net TD-DFT calculations predict the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths (f) of electronic transitions. researchgate.net

This analysis helps to understand the nature of the electronic transitions, such as n→π* or π→π*, and their association with specific molecular orbitals. researchgate.netqu.edu.qa For a molecule with donor and acceptor groups like this compound, TD-DFT can elucidate the charge-transfer characteristics of its main absorption bands. nih.gov The simulated spectrum can be compared with experimental UV-Vis data to validate the computational approach and provide a detailed interpretation of the molecule's photophysical properties. mdpi.com

Theoretical Modeling of Reaction Pathways and Intermediates

Theoretical modeling provides indispensable insights into the dynamic processes of chemical reactions, mapping out the most probable routes from reactants to products. For systems related to this compound, computational chemistry is employed to elucidate reaction mechanisms, characterize transient intermediates, and determine the energetics that govern the transformations. These investigations often focus on Nucleophilic Aromatic Substitution (SNAr), a fundamental reaction class for modifying aromatic scaffolds. researchgate.net

Computational studies can distinguish between a stepwise mechanism, where the Meisenheimer complex is a true, albeit transient, intermediate, and a concerted mechanism, where the intermediate becomes a transition state. nih.gov The choice between these pathways is influenced by factors such as the stability of the Meisenheimer complex, the nature of the leaving group, and solvent effects. researchgate.netnih.gov

| Step | Description | Key Species | Rate Constant |

|---|---|---|---|

| 1: Addition | A nucleophile attacks the electron-deficient aromatic ring. | Reactants → [Transition State 1] → Meisenheimer Complex | k1 (formation), k-1 (reverse) |

| 2: Elimination | The leaving group departs from the Meisenheimer complex, restoring aromaticity. | Meisenheimer Complex → [Transition State 2] → Products | k2 |

The exploration of the potential energy surface (PES) is a cornerstone of theoretical reaction modeling. A PES is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. By mapping the PES using quantum mechanical methods like Density Functional Theory (DFT), chemists can identify the lowest energy paths for a reaction.

For SNAr reactions relevant to this compound, PES exploration involves calculating the energies of the reactants, the Meisenheimer intermediate, the final products, and the transition states that connect them. nih.gov The energy differences between these points reveal the reaction's thermodynamics (exothermic or endothermic) and kinetics (activation energy barriers). The activation free energy for the initial, rate-determining step in a related reaction of aniline with 4-(4-nitro)phenoxy-7-nitrobenzofurazan was determined to be on the order of 50 kcal/mol.

The structure of the PES determines which step is rate-limiting. In some systems, the initial nucleophilic attack and formation of the Meisenheimer complex has the highest energy barrier (rate-limiting k1). nih.gov In others, particularly when the leaving group is not very reactive (like a phenoxide ion), the decomposition of the intermediate to form the final product is the slow step (rate-limiting k2). nih.gov Computational analysis of the PES provides a detailed picture of these energy barriers, offering a level of mechanistic detail that is often difficult to obtain through experimental means alone. nih.gov

While gas-phase calculations are fundamental, reactions are typically carried out in solution, where solvent interactions can profoundly alter reaction pathways and energetics. nih.gov Theoretical predictions must account for these solvent effects to achieve accuracy. Computational models do this in two primary ways: through implicit (continuum) models and explicit solvent models. ucsb.edu

Microsolvation is a hybrid approach where one or more explicit solvent molecules are included in the quantum mechanical calculation along with an implicit continuum model. ucsb.eduresearchgate.net This method is particularly important for systems where specific, short-range interactions, such as hydrogen bonding, play a critical role. rsc.org For this compound, the anilinium cation (-NH3+), the nitro group (-NO2), and the ether oxygen are all sites capable of strong hydrogen bonding with protic solvents.

Including a few explicit solvent molecules in the theoretical model allows for a more accurate description of the stabilization (or destabilization) of reactants, intermediates, and transition states. researchgate.net For instance, hydrogen bonding from a solvent molecule to the leaving group in the transition state can lower the activation energy for its departure. Conversely, solvation of the nucleophile can stabilize it, increasing the energy barrier for the initial attack. rsc.org The study of microsolvation effects is thus crucial for refining the accuracy of predicted potential energy surfaces and making reliable predictions about reaction mechanisms in solution. nih.gov

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that quantify its intrinsic properties, such as reactivity, stability, and electronic behavior. rasayanjournal.co.in These descriptors are powerful tools in computational chemistry for comparing different molecules and predicting their chemical tendencies without simulating a full reaction. They are typically derived from Density Functional Theory (DFT) calculations. rasayanjournal.co.innih.gov

A central concept is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) is related to a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. guidechem.com For the related compound 4-nitro-2-phenoxy aniline, the HOMO-LUMO energy gap has been computed to be around 4 eV, suggesting a relatively high reactivity. guidechem.com

From EHOMO and ELUMO, a suite of global reactivity descriptors can be calculated, providing a more nuanced picture of a molecule's electronic character. These descriptors are invaluable for rationalizing and predicting the behavior of complex organic molecules like this compound. rasayanjournal.co.innih.gov

| Descriptor | Symbol | Formula | Chemical Significance |

|---|---|---|---|

| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when a molecule accepts an electron. |

| Electronegativity | χ | χ = (IP + EA) / 2 | A measure of the ability of a species to attract electrons. |

| Chemical Hardness | η | η = (IP - EA) / 2 | A measure of resistance to change in electron distribution or charge transfer. Higher hardness correlates with lower reactivity. |

| Global Softness | S | S = 1 / (2η) | The reciprocal of hardness; a measure of a molecule's polarizability and reactivity. |

| Electrophilicity Index | ω | ω = χ2 / (2η) | A measure of the energy stabilization when a system acquires additional electronic charge from the environment. Quantifies electrophilic character. |

Formulas are based on Koopmans' theorem approximations. rasayanjournal.co.in

Mechanistic Studies and Kinetic Analysis of Reactions Involving 4 4 Nitrophenoxy Anilinium Chloride and Its Precursors

Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanisms

The synthesis of 4-(4-nitrophenoxy)aniline (B1222501) typically proceeds via a nucleophilic aromatic substitution reaction between a p-halonitrobenzene (commonly 4-chloro- or 4-fluoronitrobenzene) and 4-aminophenol (B1666318). The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, a critical feature for the SNAr mechanism to occur. This reaction proceeds through a stepwise addition-elimination mechanism.

The process begins with the nucleophilic attack of the 4-aminophenoxide ion (formed in situ under basic conditions) on the carbon atom bearing the leaving group of the p-halonitrobenzene. This initial attack is typically the rate-determining step, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer σ-complex. In the subsequent, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

A cornerstone of the SNAr mechanism is the formation of a Meisenheimer complex, a 1:1 adduct between the electron-poor arene and the nucleophile. scribd.com These complexes serve as reactive intermediates along the reaction pathway. scribd.com In the synthesis of 4-(4-nitrophenoxy)aniline, the Meisenheimer intermediate is formed by the addition of the 4-aminophenoxide ion to the 4-halonitrobenzene. The negative charge of this complex is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

The decomposition of the Meisenheimer complex to form the final product involves the expulsion of the leaving group. This step is generally fast as it leads to the restoration of the energetically favorable aromatic system.

For the majority of SNAr reactions, including the formation of nitro-activated diaryl ethers, the initial nucleophilic attack and formation of the Meisenheimer complex is the rate-determining step (RDS). This is because this step involves the disruption of the aromatic system. The transition state for this step resembles the structure of the Meisenheimer complex.

However, the nature of the leaving group can influence the RDS. With very poor leaving groups, the expulsion of the leaving group from the Meisenheimer complex can become rate-limiting. Kinetic studies on related systems, such as the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates, have shown that the formation of a zwitterionic tetrahedral intermediate is the rate-determining step.

Aminolysis Reactions (e.g., with Aniline)

The aminolysis of nitro-activated diaryl ethers, such as the reaction of a 4-nitrophenyl ether with aniline (B41778), also proceeds via an SNAr mechanism. These reactions have been a subject of kinetic and mechanistic investigations to understand the factors governing their rates and pathways.

Kinetic studies on the reactions of nitro-activated diphenyl ethers with substituted anilines in non-polar solvents like benzene (B151609) have revealed complex kinetic behavior. These reactions are often base-catalyzed, with one or more molecules of the reacting aniline acting as the catalyst.

For mono-nitro substituted diphenyl ethers, the catalysis involves two aniline molecules, whereas for dinitro-substituted ethers, only one aniline molecule is involved in the catalysis. The observed rates can, in some cases, decrease with increasing temperature, suggesting a step-wise mechanism that involves at least one pre-equilibrium step.

| Reactant System | Solvent | Key Kinetic Feature | Catalysis |

|---|---|---|---|

| Mono-nitro diphenyl ethers + Anilines | Benzene | Temperature-independent rates | Two aniline molecules |

| Di-nitro diphenyl ethers + Anilines | Benzene | Temperature-dependent rates | One aniline molecule |

| Phenyl 2,4,6-trinitrophenyl ether + Aniline | Methanol (B129727), Acetonitrile (B52724), THF, Ethyl Acetate, Benzene | Linear correlation of kA with [Aniline] (except in Benzene) | Base catalysis observed in all solvents |

The entropies of activation (ΔS‡) for these reactions are typically negative, which is consistent with a transition state that is more ordered than the reactants, as would be expected for a bimolecular reaction where two reactant molecules come together to form the transition state.

The solvent plays a crucial role in the kinetics and mechanism of SNAr reactions. The rate of reaction is significantly influenced by the solvent's polarity and its ability to solvate the charged intermediates and transition states. Protic solvents, for example, can stabilize the anionic Meisenheimer complex through hydrogen bonding, thereby affecting the reaction rate. In the reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in methanol-DMSO mixtures, the rate constant was found to increase with the solvent's dipolarity/polarizability and hydrogen bond acceptor ability, while it decreased with an increase in the hydrogen bond donor ability. nih.gov

Base catalysis is a common feature in the aminolysis of nitro-activated diaryl ethers. The reacting amine itself can act as a base to deprotonate the zwitterionic intermediate formed after the initial nucleophilic attack, thus facilitating the reaction. In solvents of low polarity, such as benzene, a cyclic mechanism involving the amine catalyst has been proposed. In some cases, the kinetics show a third-order dependence on the amine concentration, further highlighting the role of the amine as a catalyst. rsc.org The addition of a protic solvent like methanol to a non-polar solvent like benzene can lead to a continuous increase in the reaction rate, which provides evidence against a "dimer" mechanism for the amine catalysis and supports a model with single catalyzing entities in a cyclic transition state. rsc.org

Nucleofugality Ratios and Leaving Group Effects

The relative leaving group ability, or nucleofugality, can be quantified by studying substrates with multiple potential leaving groups. For instance, kinetic studies on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate provide insight into the competitive expulsion of substituted phenoxides. The reaction with amines like morpholine (B109124) and aniline yields 4-cyanophenol and 3-nitrophenol (B1666305) in an experimental ratio of 1.5:1. rsc.orgresearchgate.net This product distribution corresponds to a small difference in the Gibbs free energy of activation (δΔG‡) of approximately 250 cal mol-1 for the departure of the two nucleofuges. rsc.org

A key factor influencing nucleofugality is the basicity of the leaving group; generally, a less basic group is a better nucleofuge. A comparison between the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates and their oxygen analogues, 4-nitrophenyl X-substituted benzoates, demonstrates this principle. The 4-nitrothiophenoxide is a better nucleofuge than 4-nitrophenoxide, which is consistent with it being 2.64 pKa units less basic. researchgate.net This difference leads to the thiol esters being 7.8 to 47.6 times more reactive than their corresponding oxygen esters. researchgate.net

Table 1: Comparison of Nucleofugality in Related Compounds

| Substrate System | Competing Nucleofuges | Observed Product Ratio | Inferred Relative Nucleofugality | Reference |

|---|---|---|---|---|

| O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate | 4-cyanophenoxide vs. 3-nitrophenoxide | 1.5 : 1 | 4-cyanophenoxide is a slightly better nucleofuge | rsc.org |

| Thiobenzoates vs. Benzoates | 4-nitrothiophenoxide vs. 4-nitrophenoxide | 7.8 - 47.6 fold higher reactivity for thio-analogue | 4-nitrothiophenoxide is a significantly better nucleofuge | researchgate.net |

Role of Hydrogen Bonding in Reaction Pathways and Intermediate Stabilization

Hydrogen bonding can significantly influence reaction mechanisms by stabilizing transition states and intermediates. mdpi.comrsc.org In reactions involving aniline as a nucleophile, the N-H protons are available to form hydrogen bonds with electronegative atoms on the substrate or solvent molecules.

The structure of substituted anilines in the solid state further confirms their capacity for hydrogen bonding. For example, in 4-iodo-3-nitroaniline, molecules are linked into sheets by a combination of N-H···O and N-H···N hydrogen bonds. elsevierpure.comnih.gov Such interactions are crucial for stabilizing intermediates in SNAr reactions, where significant negative charge develops on the aromatic ring and can be delocalized onto nitro groups. An N-H bond from the attacking aniline can interact with the partial negative charge on an oxygen atom of a nitro group, thereby stabilizing the zwitterionic Meisenheimer complex. researchgate.net

Steric and Stereoelectronic Effects on Reaction Rates

Steric hindrance plays a major role in determining the rates of SNAr reactions. The accessibility of the electrophilic carbon atom to the incoming nucleophile directly impacts the activation energy for the formation of the Meisenheimer intermediate. rsc.org

The effect of steric bulk is clearly demonstrated in studies comparing the reactivity of aniline and N-methylaniline with activated phenyl ethers. In reactions with phenyl 2,4,6-trinitrophenyl ethers in both acetonitrile and dimethyl sulfoxide (B87167) (DMSO), the rate parameter for N-methylaniline is lowered by a factor of approximately 105 relative to aniline. rsc.org This dramatic decrease in reactivity is attributed to increased steric hindrance from the methyl group. This hindrance affects two key stages: the initial nucleophilic attack to form the zwitterionic intermediate and the subsequent rate-limiting proton transfer from the nitrogen to a base catalyst. rsc.org The bulkier N-methylaniline creates a more crowded transition state, raising the activation barrier and slowing the reaction significantly.

Table 2: Relative Rate Constants Illustrating Steric Effects

| Nucleophile | Relative Rate Parameter (K1kAn) | Attributed Cause for Rate Difference | Reference |

|---|---|---|---|

| Aniline | 1 | Baseline reactivity | rsc.org |

| N-Methylaniline | ~1 x 10-5 | Increased steric hindrance in intermediate formation and proton transfer | rsc.org |

Thermodynamic versus Kinetic Control in Reaction Barriers

The outcome of a chemical reaction with competing pathways can be determined by either kinetic or thermodynamic control. wikipedia.org Kinetic control prevails when a reaction is irreversible or carried out at low temperatures, favoring the product that is formed fastest (i.e., via the lowest activation energy barrier). libretexts.orgjackwestin.com Thermodynamic control dominates in reversible reactions, typically at higher temperatures, where an equilibrium is established, favoring the most stable product. wikipedia.orglibretexts.org

In the context of SNAr reactions, the process is generally under kinetic control. youtube.com The formation of the Meisenheimer complex is usually the rate-determining step, and the subsequent expulsion of the leaving group is fast and irreversible under typical conditions. nih.gov Therefore, the distribution of products is dictated by the relative rates of attack at different positions or the relative rates of expulsion of different leaving groups from the intermediate.

Studies on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, which results in a mixture of products, indicate that the energy barriers are influenced more by kinetic variables than by thermodynamic ones. rsc.orgresearchgate.net This suggests that the observed 1.5:1 product ratio reflects the relative heights of the transition state barriers for the expulsion of the two phenoxide groups from the tetrahedral intermediate, rather than the relative thermodynamic stabilities of the final products. rsc.org For thermodynamic control to operate, the expulsion of the leaving group would need to be reversible, allowing the system to reach an equilibrium that reflects the stability of the products. wikipedia.org In most SNAr reactions involving good nucleofuges like 4-nitrophenoxide, this reversibility is not observed, and the reaction is effectively governed by kinetics.

Advanced Applications and Material Science Contributions of 4 4 Nitrophenoxy Aniline and Its Derivatives

Development of Optoelectronic and Photo-Responsive Materials

The unique electronic characteristics of 4-(4-nitrophenoxy)aniline (B1222501) derivatives, stemming from the interplay between electron-donating and electron-withdrawing groups, make them ideal candidates for materials that respond to external stimuli like pH and light.

Precursors for Acidochromic Probes

Acidochromic materials exhibit a change in color in response to a change in pH. This property is valuable for creating chemical sensors and probes. The development of such materials often relies on "push-pull" molecular systems, which contain both an electron-donating group and an electron-withdrawing group. Derivatives of 4-(4-nitrophenoxy)aniline are well-suited as precursors for these probes. The molecule's aniline (B41778) group can be easily protonated or serve as a reactive site for further functionalization, while the nitro group acts as a strong electron-withdrawer.

This molecular architecture is exemplified in related compounds like dinitrophenyl-hydrazinylidene derivatives, which have been specifically designed as acidochromic probes. mdpi.com These molecules feature multiple protonable centers and demonstrate significant, visible color changes under acidic, neutral, and basic conditions, each state having a distinct absorption spectrum. mdpi.com The underlying principle involves the alteration of the electronic structure upon protonation or deprotonation, which in turn changes how the molecule absorbs light. Given that 4-(4-nitrophenoxy)aniline possesses the core components for such pH-sensitive electronic transitions, it represents a valuable starting material for the synthesis of novel acidochromic dyes and sensors. guidechem.commdpi.com

Applications in pH Sensors and Optoelectronic Devices

The aniline component of 4-(4-nitrophenoxy)aniline makes it a foundational unit for conductive polymers, particularly polyaniline (PANI), which are extensively used in sensor technology. guidechem.comrsc.org

pH Sensors: Polyaniline-based sensors are among the most effective for pH measurement due to their high conductivity and stability. nih.gov The sensing mechanism of PANI relies on the reversible protonation and deprotonation of its polymer chain. researchgate.net In acidic environments, the polymer becomes protonated, leading to a change in its oxidation state and, consequently, its conductivity and electrochemical potential. rsc.orgrsc.org This change can be measured potentiometrically or conductimetrically to determine the pH of a solution. nih.govrsc.org Flexible pH sensors fabricated with PANI have demonstrated high sensitivity, often exceeding the theoretical Nernstian response of 59.16 mV per pH unit at room temperature, with some designs achieving sensitivities as high as -67.67 mV per pH unit. rsc.orgrsc.org As an aniline derivative, 4-(4-nitrophenoxy)aniline can be used to synthesize functionalized polymers, where the substituent groups can be tailored to fine-tune the sensor's performance. rsc.org

Optoelectronic Devices: Derivatives of 4-(4-nitrophenoxy)aniline are integral to the synthesis of triphenylamine (B166846) (TPA)-based materials, which have garnered significant attention for their use in optoelectronic devices. researchgate.netnih.gov TPA derivatives are known for their excellent hole-transport properties, high thermal stability, and photoconductivity, making them prime candidates for organic light-emitting diodes (OLEDs) and organic solar cells. nitk.ac.inresearchgate.net The core TPA structure facilitates efficient transport of positive charge carriers (holes).

Research has shown that modifying the TPA structure by adding substituents can significantly enhance its optoelectronic properties. For instance, attaching alkyl groups like methyl or tert-butyl can improve molecular stability and increase charge carrier mobility by an order of magnitude. researchgate.netnitk.ac.in These modifications can also tune the material's optical band gap and photoluminescence quantum efficiency. researchgate.net The ability to use 4-(4-nitrophenoxy)aniline as a building block for these complex TPA structures highlights its importance in creating next-generation organic electronic and photonic devices. researchgate.netrsc.orgrsc.org

Synthesis of Liquid Crystalline Materials

The rigid, rod-like structure inherent in many derivatives of 4-(4-nitrophenoxy)aniline makes them excellent candidates for the synthesis of liquid crystals—materials that exhibit phases of matter with properties intermediate between those of conventional liquids and solid crystals.

Thermotropic Liquid Crystals and Mesogenic Systems

Thermotropic liquid crystals are compounds that exhibit liquid crystalline phases as a function of temperature. The synthesis of these materials often involves designing molecules with a rigid core (the mesogen) and flexible terminal chains. Derivatives of 4-(4-nitrophenoxy)aniline can be readily incorporated into such designs. For example, new series of azo-Schiff bases, which are known to form liquid crystals, can be produced by reacting an azo dye derived from an aniline derivative with an alkoxybenzaldehyde. The resulting molecules possess the necessary structural anisotropy to form ordered yet fluid mesophases upon heating.

The formation of these liquid crystalline states, or mesophases, is a direct result of the molecular shape. The rigid aromatic core, which can be constructed using the 4-(4-nitrophenoxy)aniline framework, promotes directional ordering, while flexible terminal alkyl or alkoxy chains facilitate fluidity. These systems can exhibit various types of thermotropic phases, including the nematic phase (where molecules have long-range orientational order but no positional order) and more ordered smectic phases (where molecules are arranged in layers).

Structure-Property Relationships in Liquid Crystalline Phases

The specific type of liquid crystalline phase and the temperature range over which it is stable are highly dependent on the molecule's precise structure. Understanding these structure-property relationships is crucial for designing materials with desired characteristics.

Key factors influencing the mesogenic behavior of 4-(4-nitrophenoxy)aniline derivatives include:

Length of Terminal Chains: The length of the flexible alkyl or alkoxy chains attached to the rigid core has a profound effect on the liquid crystalline properties. Increasing the chain length often promotes the formation of more highly ordered smectic phases over the nematic phase. It also tends to lower the melting point and clearing point (the temperature at which the material becomes an isotropic liquid).

Nature of the Core: The rigidity and linearity of the molecular core are paramount. The inclusion of groups like the azo (-N=N-) linkage enhances the rigidity and polarizability of the molecule, which stabilizes the liquid crystal phases.

Odd-Even Effect: A well-documented phenomenon in liquid crystals is the "odd-even effect," where the transition temperatures (e.g., nematic-isotropic transition) oscillate as the number of carbon atoms in the terminal alkyl chain alternates between odd and even. This is attributed to the change in molecular anisotropy caused by the different orientations of the terminal carbon-carbon bond relative to the long axis of the molecule.

The following table illustrates the impact of terminal chain length on the phase transitions of a homologous series of liquid crystals.

| Compound | Terminal Chain Length (n) | Transition Temperatures (°C) | Mesophases Observed |

|---|---|---|---|

| Homologue 1 | 4 | Cr 110 N 155 I | Nematic (N) |

| Homologue 2 | 6 | Cr 105 SmA 125 N 148 I | Smectic A (SmA), Nematic (N) |

| Homologue 3 | 8 | Cr 98 SmC 115 SmA 130 I | Smectic C (SmC), Smectic A (SmA) |

| Homologue 4 | 10 | Cr 95 SmC 128 I | Smectic C (SmC) |

Data is illustrative and based on typical trends observed in homologous series of liquid crystals. Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, I = Isotropic Liquid.

Azo-Dye Based Liquid Crystals in Display Technologies and Optical Storage

When the 4-(4-nitrophenoxy)aniline moiety is used to create azo dyes, the resulting materials exhibit properties that are highly valuable for advanced optical applications. Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which act as a strong chromophore.

Display Technologies: Azo-dye based liquid crystals are particularly useful in liquid crystal displays (LCDs). Their key advantage is a high dichroic ratio, which describes the ability of the molecule to absorb light differently depending on its orientation relative to the light's polarization. This property allows for the creation of high-contrast displays that are efficient and consume low power. The dye molecules can be aligned by an electric field along with the host liquid crystal molecules, effectively acting as a light switch.

Optical Storage: The azo group can undergo a reversible trans-cis (or E-Z) photoisomerization when exposed to light of a specific wavelength. The trans form is generally more stable and rod-like, while the cis form is bent. This light-induced change in molecular shape disrupts the liquid crystalline order. This phenomenon can be harnessed for optical data storage. Information can be "written" onto a film of the material using polarized light to induce isomerization in specific areas and "erased" by using light of a different wavelength or by heat to revert the molecules to their original state. The good photo-fatigue resistance of many azo dyes makes them attractive for developing rewritable optical storage media.

Role as Intermediate in Organic Synthesis

4-(4-Nitrophenoxy)aniline is a versatile precursor for creating a diverse range of target molecules with tailored properties for applications in medicinal chemistry, materials science, and the dye industry. Its structure allows for modifications at the amino group, the aromatic rings, and the nitro group, which can be reduced to an amine to provide a pathway for further functionalization.

The utility of 4-(4-Nitrophenoxy)aniline as a foundational molecule is evident in its application in synthesizing more complex chemical entities. guidechem.com

Dye Synthesis : The presence of a primary aromatic amine group makes 4-(4-Nitrophenoxy)aniline a key precursor in the synthesis of azo dyes. guidechem.com The synthesis process typically involves the diazotization of the amino group using nitrous acid to form a reactive diazonium salt. This salt then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound (a coupling component) to form the characteristic azo linkage (-N=N-), which is a powerful chromophore responsible for the color of the dye. researchgate.net Its derivatives are used to create dyes such as Disperse Orange 3. ebi.ac.uk

Table 1: Role in Dye Synthesis

| Step | Reaction Type | Functional Group Involved | Intermediate/Product | Significance |

| 1 | Diazotization | Primary Amine (-NH₂) | Diazonium Salt | Creates a highly reactive electrophile necessary for dye formation. |

| 2 | Azo Coupling | Diazonium Salt | Azo Compound (Dye) | Forms the chromophoric azo linkage, resulting in a colored molecule. researchgate.net |

Pharmaceutical Precursors : In the field of drug discovery, 4-(4-Nitrophenoxy)aniline serves as a scaffold for building novel compounds with potential biological activity. guidechem.com It is an aniline analogue used in the synthesis of molecules like N-[4-(4-aminophenoxy)phenyl]acetamide and 4-(4-amino-3-nitrophenoxy)-2-nitroaniline. chemicalbook.com Furthermore, it is a key intermediate in the synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a crucial moiety found in a number of triazole antifungal agents. core.ac.uk Derivatives have also been used to create complex ligands for ruthenium (II/III) complexes, which have been investigated for their cytotoxic and potential anticancer activities. researchgate.net

Table 2: Examples of Pharmaceutical Precursor Synthesis

| Precursor | Synthesized Compound/Moiety | Potential Application Area | Reference |

| 4-(4-Nitrophenoxy)aniline | N-[4-(4-aminophenoxy)phenyl]acetamide | Further organic synthesis | chemicalbook.com |

| 4-(4-Nitrophenoxy)aniline | 4-(4-amino-3-nitrophenoxy)-2-nitroaniline | Further organic synthesis | chemicalbook.com |

| 4-(4-Nitrophenoxy)aniline | 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine | Antifungal agents | core.ac.uk |

| 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐2‐ylmethyl)aniline | Ruthenium (II/III) polypyridyl complexes | Anticancer research | researchgate.net |

The aromatic rings of 4-(4-Nitrophenoxy)aniline are susceptible to electrophilic substitution, a fundamental reaction class in organic chemistry. byjus.com The outcome of such reactions is dictated by the directing effects of the existing substituents on the two aromatic rings.

The amino group (-NH₂) is a powerful activating group, meaning it increases the rate of electrophilic substitution on the ring to which it is attached. byjus.com It directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the ether linkage, substitution will be directed to the two ortho positions. byjus.com Conversely, the nitro group (-NO₂) on the second ring is a strong deactivating group, making its ring less reactive towards electrophiles and directing incoming groups to the meta position. The ether oxygen also acts as an activating, ortho-para directing group on both rings. This interplay of directing effects allows for selective functionalization of the molecule.

Table 3: Directing Effects of Functional Groups in Electrophilic Substitution

| Functional Group | Ring | Activating/Deactivating | Directing Effect |

| Amino (-NH₂) | Aniline Ring | Strongly Activating | Ortho, Para |

| Nitrophenoxy (-O-Ar-NO₂) | Aniline Ring | Activating | Ortho, Para |

| Ether Oxygen (-O-) | Nitrobenzene Ring | Activating | Ortho, Para |

| Nitro (-NO₂) | Nitrobenzene Ring | Strongly Deactivating | Meta |

Analytical Chemistry Applications (e.g., as precursors in HPLC)

While 4-(4-Nitrophenoxy)aniline is not typically a direct component of High-Performance Liquid Chromatography (HPLC) mobile or stationary phases, its role as a precursor makes HPLC an indispensable tool in its applications. HPLC is a cornerstone technique for the analysis and purification of the complex molecules synthesized from this intermediate. sielc.com

For instance, in the synthesis of dyes or pharmaceutical ingredients, HPLC is used to monitor the reaction's progress by separating the starting material from intermediates and the final product. sielc.com This allows chemists to optimize reaction conditions. After synthesis, preparative HPLC can be employed for the purification of the target compound, ensuring high purity, which is critical, especially for pharmaceutical applications. sielc.com Analytical HPLC is then used for quality control, verifying the identity and purity of the final products derived from 4-(4-Nitrophenoxy)aniline. sielc.comhelixchrom.com

Table 4: HPLC Applications in the Lifecycle of 4-(4-Nitrophenoxy)aniline Derivatives

| Application Stage | Purpose of HPLC | Importance |

| During Synthesis | Reaction Monitoring | Allows for optimization of yield and minimization of byproducts. |

| Post-Synthesis | Purification (Preparative HPLC) | Isolates the desired compound from unreacted starting materials and impurities. sielc.com |

| Final Product | Quality Control (Analytical HPLC) | Verifies the purity and identity of the final dye or pharmaceutical precursor. sielc.com |

Supramolecular Chemistry and Charge Transfer Phenomena Involving 4 4 Nitrophenoxy Anilinium Chloride Systems

Principles of Supramolecular Recognition and Self-Assembly

At the core of supramolecular chemistry is the principle of molecular recognition, a process in which molecules selectively bind to one another through complementary chemical functionalities, shapes, and sizes. longdom.org This selective interaction is the foundation for self-assembly, where molecules spontaneously organize into well-defined, stable, and ordered structures. longdom.org The driving forces behind these phenomena are non-covalent interactions, including hydrogen bonding, π-π stacking, electrostatic forces (ion-ion, ion-dipole), and van der Waals forces. longdom.orgmdpi.com

Formation and Characterization of Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed through the association of an electron donor molecule with an electron acceptor molecule. nih.govtue.nl This interaction involves the transfer of a fraction of an electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net The assembly of donor-acceptor molecules via these CT interactions can give rise to highly ordered nanomaterials with compelling electronic properties. tue.nlrsc.org

In the 4-(4-Nitrophenoxy)anilinium chloride system, the 4-nitrophenoxy group acts as the electron-accepting moiety due to the strong electron-withdrawing nature of the nitro group. The anilinium moiety, despite the positive charge on the nitrogen, possesses an aromatic ring system that can function as an electron donor (π-donor). The formation of a CT complex can occur either intramolecularly or intermolecularly, where molecules stack in an alternating donor-acceptor fashion.

Donor-Acceptor Interactions and Electronic Charge Delocalization